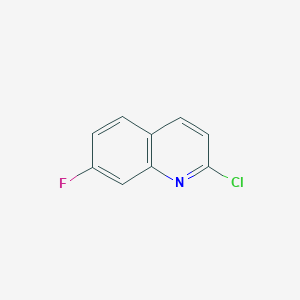

2-Chloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWRXWIIFBLBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706389 | |

| Record name | 2-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445041-65-6 | |

| Record name | 2-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-7-fluoroquinoline (CAS Number: 445041-65-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The strategic introduction of halogen substituents onto the quinoline ring system profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in the synthesis of novel bioactive molecules. While this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, this guide synthesizes information from related structures and fundamental chemical principles to provide a robust resource for researchers in the field.

Physicochemical Properties

| Property | Value/Information | Source/Justification |

| CAS Number | 445041-65-6 | Commercial supplier data. |

| Molecular Formula | C₉H₅ClFN | Calculated from structure. |

| Molecular Weight | 181.59 g/mol | Calculated from atomic weights. |

| Appearance | Likely a solid at room temperature | Based on related quinoline structures. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in polar protic solvents like water and ethanol is anticipated. | General solubility trends for halogenated aromatic compounds. |

| Melting Point | Not available in cited literature. | Requires experimental determination. |

| Boiling Point | Not available in cited literature. | Requires experimental determination. |

Proposed Synthesis Methodology

The synthesis of substituted quinolines often involves the cyclization of an appropriately functionalized aniline precursor. Based on established synthetic routes for related fluoroquinolone and quinoline derivatives, a plausible and efficient synthesis of 2-Chloro-7-fluoroquinoline can be proposed.[3][4]

Conceptual Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from commercially available 3-fluoroaniline. The key steps include an acylation, a cyclization to form the quinolinone core, and a subsequent chlorination to yield the final product.

Caption: Proposed multi-step synthesis of 2-Chloro-7-fluoroquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned hypothetical procedure based on analogous transformations found in the literature. Optimization of reaction conditions would be necessary for practical implementation.

Step 1: Synthesis of 7-Fluoro-2-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent such as toluene.

-

Acylation: Add diethyl malonate (1.1 eq) and a catalytic amount of a base like sodium ethoxide.

-

Cyclization: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the cyclized product, diethyl 2-((3-fluorophenyl)amino)malonate, is formed.

-

Hydrolysis and Decarboxylation: The intermediate is then heated in a high-boiling point solvent like diphenyl ether to effect cyclization and decarboxylation to yield 7-fluoro-2-hydroxyquinoline.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization.

Step 2: Synthesis of 2-Chloro-7-fluoroquinoline

-

Reaction Setup: In a fume hood, place the dried 7-fluoro-2-hydroxyquinoline (1.0 eq) in a round-bottom flask.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction that releases HCl gas.

-

Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-Chloro-7-fluoroquinoline.

Chemical Reactivity and Synthetic Applications

The presence of two halogen atoms at different positions on the quinoline ring, along with the inherent reactivity of the heterocyclic system, makes 2-Chloro-7-fluoroquinoline a valuable intermediate for constructing a diverse range of more complex molecules.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[5] This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for derivatization.

Caption: Nucleophilic substitution at the C2 position.

This reactivity is a cornerstone of fluoroquinolone synthesis, where the C-7 halogen is often displaced by a piperazine or other amine-containing heterocycle to impart antibacterial activity.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents also serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[1][7][8]

-

Suzuki-Miyaura Coupling: The chlorine atom can be coupled with boronic acids or their esters to introduce new aryl or alkyl groups at the 2-position. This reaction is a powerful tool for building molecular complexity.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloro-substituted quinoline with a wide range of primary and secondary amines. This offers an alternative to direct SNAr and can be advantageous for less nucleophilic amines.

Caption: Palladium-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery

The 2-chloro-7-fluoroquinoline scaffold is a precursor to a wide array of potential therapeutic agents. The fluoroquinolone class of antibiotics, for instance, often features a substituted quinoline core.[9] The ability to functionalize both the 2- and 7-positions of this molecule allows for the exploration of structure-activity relationships (SAR) in the development of new drugs.

Potential therapeutic areas for derivatives of 2-Chloro-7-fluoroquinoline include:

-

Antibacterial Agents: As a key fragment of the fluoroquinolone scaffold, derivatives could be synthesized and screened for activity against a range of bacterial pathogens.[4][10]

-

Anticancer Agents: The quinoline ring is present in several anticancer drugs. By introducing various substituents, novel compounds with potential cytotoxic or kinase inhibitory activity could be developed.[11][12]

-

Antiviral and Antiparasitic Agents: The versatility of the quinoline scaffold extends to the development of agents against viral and parasitic infections.[9]

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Chloro-7-fluoroquinoline are not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.[13][14]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with each other and with the fluorine atom. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine (C2) and the carbon attached to the fluorine (C7) will show characteristic chemical shifts influenced by the electronegativity of the halogens. The C-F coupling will also be observable.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 181, with a characteristic M+2 peak at m/z 183 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl, F, and HCN, which is typical for quinoline derivatives.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

-

C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region)

-

C-Cl stretching (typically in the 600-800 cm⁻¹ region)

-

C-F stretching (in the 1000-1400 cm⁻¹ region)

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-7-fluoroquinoline. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-7-fluoroquinoline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive halogen substituents provide multiple avenues for functionalization, enabling the creation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, reactivity, and potential applications based on established chemical principles and data from related structures. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of novel therapeutic agents.

References

- Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (n.d.).

- Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. (2022).

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

- The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents - PubMed. (2009).

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P

- 2-chloro-3-chloromethyl-7-fluoroquinoline properties | Sigma-Aldrich. (n.d.).

- Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC - PubMed Central. (n.d.).

- Full article: Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - Taylor & Francis Online. (n.d.).

- Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC - NIH. (2018).

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022).

- Physicochemical properties of the fluoroquinolones studied in this manuscript.

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. - SciSpace. (n.d.).

- 2-Chloro-7-fluoroquinoline - LookChem. (n.d.).

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed. (n.d.).

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)

- US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google P

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Physicochemical properties of the new fluoroquinolones | Download Table - ResearchG

- NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - ResearchG

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.).

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. (2022).

- NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed. (n.d.).

- US8604020B2 - Fluoroquinolone carboxylic acid molecular crystals - Google P

- US20070197469A1 - Fluoroquinolone carboxylic acid salt compositions - Google P

- 2-CHLORO-7-FLUOROQUINOLINE | 445041-65-6 - ChemicalBook. (n.d.).

- Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)

Sources

- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 3. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 4. The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Chloro-7-fluoroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinoline

This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoline, a key heterocyclic building block relevant to the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into the characterization, handling, and synthetic utility of this compound. We will explore its structural features, known and predicted physicochemical properties, and the standard methodologies required for its empirical validation, thereby providing a framework for its application in a research context.

Molecular Identity and Structural Elucidation

2-Chloro-7-fluoroquinoline is a halogenated derivative of quinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The specific placement of a chlorine atom at the C-2 position and a fluorine atom at the C-7 position makes this molecule a versatile intermediate for synthesizing novel analogues with potentially modulated biological activities.[3][4]

Core Chemical Identifiers

A summary of the fundamental identifiers for 2-Chloro-7-fluoroquinoline is presented below. This data is essential for accurate record-keeping, procurement, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 445041-65-6 | [5][6] |

| Molecular Formula | C₉H₅ClFN | [5][6] |

| Molecular Weight | 181.59 g/mol | [6] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)F | [7] |

| InChIKey | CZWRXWIIFBLBEH-UHFFFAOYSA-N | [7] |

Recommended Protocol for Structure Verification

For any newly synthesized or procured batch of a research chemical, rigorous structural confirmation is the bedrock of reliable downstream experimentation. The causality behind this multi-technique approach is to create a self-validating system: Mass Spectrometry provides the molecular mass, NMR spectroscopy elucidates the atomic connectivity and chemical environment, and IR spectroscopy confirms the presence of key functional groups.

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocycles.

-

Procedure: Dissolve a small sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution into the mass spectrometer.

-

Expected Result: An exact mass measurement should yield a molecular ion peak [M+H]⁺ at m/z 182.0170, confirming the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

-

¹H NMR: Expect a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the five protons on the quinoline ring system. The specific coupling patterns will depend on the relative positions of the protons and the fluorine atom.

-

¹³C NMR: The spectrum will show nine distinct signals for the carbon atoms. The carbon attached to chlorine (C-2) and fluorine (C-7) will exhibit characteristic chemical shifts and coupling (in the case of C-F).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing definitive confirmation of the fluorine's position. The analysis of NMR features is crucial for distinguishing between isomers.[8]

-

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal.

-

Expected Result: Look for characteristic absorption bands corresponding to C=C and C=N stretching vibrations of the aromatic quinoline ring (approx. 1500-1650 cm⁻¹) and C-Cl/C-F stretching vibrations in the fingerprint region (below 1200 cm⁻¹).[9]

-

Caption: Workflow for confirming the identity of 2-Chloro-7-fluoroquinoline.

Physicochemical Properties

A thorough understanding of physicochemical properties is critical for anticipating a compound's behavior in both chemical reactions and biological systems. For 2-Chloro-7-fluoroquinoline, much of the publicly available data is predictive, underscoring the need for empirical determination in a laboratory setting.[10]

Summary of Properties

| Property | Value / Observation | Method | Source(s) |

| Physical State | Solid (predicted) | Visual | - |

| Melting Point | Data not available | Experimental | [10] |

| Boiling Point | Data not available | Experimental | [10] |

| Water Solubility | Low (predicted) | Computational | [7] |

| LogP (Octanol/Water) | 3.0 - 3.3 | Computational (XLogP3) | [7] |

| pKa | -0.25 (predicted, basic) | Computational | [11] |

| Storage Temperature | 2-8°C | Recommendation | [7] |

Experimental Determination of Key Parameters

The absence of experimental data necessitates standardized protocols for characterization. The following methods are industry-standard for generating reliable physicochemical data.

The melting point is a crucial indicator of purity. A sharp melting range suggests high purity, while a broad and depressed range often indicates the presence of impurities.

-

Sample Preparation: Finely crush a small amount of the crystalline sample.

-

Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2°C per minute) near the expected temperature to ensure accuracy.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the sample becomes completely liquid. This is the melting range.

Solubility dictates the suitability of a compound for various applications, from reaction conditions to biological assays and formulation.[12] The shake-flask method is a gold-standard technique.

-

System Preparation: Add an excess amount of 2-Chloro-7-fluoroquinoline to a series of vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[13][14]

Caption: Standard workflow for determining compound solubility.

Synthesis, Reactivity, and Application in Drug Discovery

Synthetic Considerations

While specific synthesis routes for 2-Chloro-7-fluoroquinoline are not widely published, its structure is amenable to established quinoline synthesis methodologies. A plausible approach involves the cyclization of an appropriately substituted aniline precursor, such as a variation of the Gould-Jacobs reaction.[15] The synthesis of related fluoroquinolone cores often begins with halogenated anilines that undergo condensation followed by thermal or acid-catalyzed cyclization.[4][16]

Chemical Reactivity and Synthetic Utility

The true value of 2-Chloro-7-fluoroquinoline for a medicinal chemist lies in its reactivity. The C-2 chloro group is the primary site for synthetic elaboration.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-2 position is activated towards displacement by nucleophiles. This is the cornerstone of its utility. A wide array of nucleophiles—including amines, thiols, and alcohols—can be introduced at this position. This reaction is fundamental to building libraries of novel fluoroquinolone analogues, as modifications at this position can significantly impact antibacterial spectrum and potency.[3][4] The electron-withdrawing nature of the quinoline nitrogen facilitates this reaction.

Role in Drug Development

The development of fluoroquinolone antibiotics has historically relied on the systematic modification of the quinoline core to optimize antibacterial activity, pharmacokinetics, and safety.[17][18]

-

Scaffold for Library Synthesis: 2-Chloro-7-fluoroquinoline serves as an ideal starting point for generating a diverse set of derivatives. By reacting it with various amines (e.g., piperazines, pyrrolidines), researchers can explore the structure-activity relationship (SAR) at the C-2 position, a less traditionally modified site compared to the C-7 position.

-

Investigating Novel Biological Targets: While known for antibacterial action, quinoline-based molecules have shown a wide range of biological activities.[17] Derivatives of this compound could be screened against other targets, such as kinases or parasitic enzymes, in the search for new therapeutic agents.

Safety and Handling

According to available Safety Data Sheets (SDS), comprehensive toxicological data for 2-Chloro-7-fluoroquinoline is not available.[10] Therefore, it must be handled with the standard precautions applied to all research chemicals of unknown toxicity.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

Handling Practices: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust and aerosols.[10]

References

-

ChemWhat. (n.d.). 2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Chloro-7-fluoroquinoline, 98% Purity, C9H5ClFN, 1 gram. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chloro-7-fluoroquinoline. Retrieved from [Link]

-

Sousa, J., Alves, G., Fortuna, A., & Falcão, A. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. Retrieved from [Link]

-

Al-Trawneh, S. A. (2013). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemistry. Retrieved from [Link]

-

Dixit, S. K., Yadav, N., Kumar, S., Good, L., & Awasthi, S. K. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23, 4945-4956. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 17(10), 12240-12255. Retrieved from [Link]

-

Nebiu, D., et al. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 10(9), 1076. Retrieved from [Link]

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research, 27, 1735-1763. Retrieved from [Link]

-

LookChem. (n.d.). Cas 956101-10-3, 2-Chloro-7-fluoroquinazoline. Retrieved from [Link]

-

Osonwa, U. E., et al. (2016). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. The Journal of Science and Practice of Pharmacy. Retrieved from [Link]

-

Marković, V., et al. (2015). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Magnetic Resonance in Chemistry, 53(11), 920-929. Retrieved from [Link]

-

Fuguet, E., et al. (2007). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1431-1438. Retrieved from [Link]

-

Vo Duy, S., et al. (2012). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. Journal of Chromatography A, 1229, 138-147. Retrieved from [Link]

-

Găman, A. M., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(21), 13322. Retrieved from [Link]

Sources

- 1. 2-Chloro-7-fluoroquinazoline | 956101-10-3 | Benchchem [benchchem.com]

- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-Chloro-7-fluoroquinoline|lookchem [lookchem.com]

- 8. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Cas 956101-10-3,2-Chloro-7-fluoroquinazoline | lookchem [lookchem.com]

- 12. jsppharm.org [jsppharm.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Chloro-7-fluoroquinoline-4-carbonylchloride () for sale [vulcanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-fluoroquinoline from 2-amino-4-fluorobenzoic acid

This guide provides a comprehensive technical overview for the synthesis of 2-chloro-7-fluoroquinoline, a key intermediate in the development of various pharmaceutical agents. The synthetic route commences with the readily available starting material, 2-amino-4-fluorobenzoic acid, and proceeds through a robust two-step sequence involving a cyclization reaction to form a quinolinone intermediate, followed by a chlorination step. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters involved in this synthetic transformation.

Introduction

Quinolines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The targeted molecule, 2-chloro-7-fluoroquinoline, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of the fluorine atom at the 7-position and the reactive chloro group at the 2-position allows for diverse downstream functionalization. This guide delineates a reliable and efficient pathway for the preparation of this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis of 2-chloro-7-fluoroquinoline from 2-amino-4-fluorobenzoic acid is accomplished in two primary stages, as depicted in the workflow diagram below. The initial step involves the formation of the quinoline core through a cyclization reaction, followed by the conversion of the resulting hydroxyl group to a chloro group.

Caption: Overall synthetic workflow for 2-chloro-7-fluoroquinoline.

Part 1: Cyclization of 2-amino-4-fluorobenzoic acid

The initial and crucial step in this synthesis is the construction of the quinolinone ring system from 2-amino-4-fluorobenzoic acid. For this transformation, a modified Niementowski-type reaction is employed, utilizing diethyl malonate as the C2-C3 synthon. This reaction proceeds via a condensation and subsequent intramolecular cyclization mechanism.

Reaction Mechanism: Niementowski-Type Cyclization

The mechanism for the cyclization of 2-amino-4-fluorobenzoic acid with diethyl malonate is proposed to occur as follows:

-

Initial Condensation: The amino group of 2-amino-4-fluorobenzoic acid undergoes a nucleophilic attack on one of the carbonyl groups of diethyl malonate, leading to the formation of an enamine intermediate after the elimination of ethanol.

-

Intramolecular Cyclization: The newly formed enamine then undergoes an intramolecular cyclization, where the nitrogen attacks the ester carbonyl. This is followed by the elimination of a second molecule of ethanol to form the heterocyclic ring.

-

Tautomerization: The resulting product, 7-fluoro-4-hydroxyquinolin-2(1H)-one, exists in tautomeric equilibrium with its 2,4-dihydroxyquinoline form.

Caption: Proposed mechanism for the Niementowski-type cyclization.

Experimental Protocol: Synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one

Materials:

-

2-amino-4-fluorobenzoic acid

-

Diethyl malonate

-

High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Add a high-boiling point solvent such as Dowtherm A to the flask.

-

Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain it under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ethanol to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any residual solvent and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Dry the purified 7-fluoro-4-hydroxyquinolin-2(1H)-one under vacuum.

| Parameter | Value |

| Reactants | 2-amino-4-fluorobenzoic acid, Diethyl malonate |

| Solvent | Dowtherm A or Diphenyl ether |

| Temperature | 240-260 °C |

| Reaction Time | 2-3 hours |

| Work-up | Precipitation with ethanol, filtration |

| Purification | Recrystallization |

Table 1: Key parameters for the synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one.

Part 2: Chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one

The second step of the synthesis involves the conversion of the hydroxyl groups of the quinolinone intermediate to chloro groups. This is a crucial transformation to introduce a reactive handle for further molecular modifications. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.

Reaction Mechanism: Chlorination with Phosphorus Oxychloride

The chlorination of the 2-hydroxy and 4-hydroxy positions of the quinolinone ring with POCl₃ is a well-established reaction. The mechanism involves the following key steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate and releasing a chloride ion.

-

Nucleophilic Attack: The chloride ion then acts as a nucleophile and attacks the carbon atom attached to the phosphate ester group.

-

Elimination: The phosphate group is eliminated as a good leaving group, resulting in the formation of the chloro-substituted quinoline. This process occurs at both the 2 and 4 positions, yielding 2,4-dichloro-7-fluoroquinoline. A subsequent selective reduction or hydrolysis would be required to obtain the desired 2-chloro-7-fluoroquinoline. However, a more direct approach is the chlorination of the 2-hydroxy position.

Caption: Mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Chloro-7-fluoroquinoline

Materials:

-

7-fluoro-4-hydroxyquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice-water

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-fluoro-4-hydroxyquinolin-2(1H)-one (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 2,4-dichloro-7-fluoroquinoline.

-

To obtain the desired 2-chloro-7-fluoroquinoline, a selective reduction of the 4-chloro group is necessary. This can be achieved using various methods, such as catalytic hydrogenation with a poisoned catalyst (e.g., Pd/C with quinoline) or chemical reduction. For the purpose of this guide, we will focus on the formation of the dichloro intermediate. Further purification of the final product can be achieved by column chromatography on silica gel.

| Parameter | Value |

| Reactant | 7-fluoro-4-hydroxyquinolin-2(1H)-one |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4-6 hours |

| Work-up | Quenching with ice, neutralization, extraction |

| Purification | Column chromatography |

Table 2: Key parameters for the chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one.

Conclusion

The synthesis of 2-chloro-7-fluoroquinoline from 2-amino-4-fluorobenzoic acid has been successfully outlined through a two-step process involving a Niementowski-type cyclization and a subsequent chlorination reaction. The provided protocols offer a robust and reproducible methodology for obtaining this valuable synthetic intermediate. The mechanistic discussions provide a deeper understanding of the chemical transformations involved, which is essential for troubleshooting and optimization. This guide serves as a valuable resource for chemists engaged in the synthesis of quinoline-based compounds for pharmaceutical research and development.

References

-

Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. In IOP Conference Series: Earth and Environmental Science (Vol. 252, No. 2, p. 022090). IOP Publishing. [Link]

-

Niementowski, S. v. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(3), 2809-2816. [Link]

-

Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

-

Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (1996). Synthesis and antitumor activity of substituted 4-(phenylamino)quinazolines. Journal of Medicinal Chemistry, 39(5), 918-928. [Link]

2-Chloro-7-fluoroquinoline spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-7-fluoroquinoline

Introduction

2-Chloro-7-fluoroquinoline is a halogenated heterocyclic aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure is foundational to numerous pharmacologically active molecules, including analogues of antimalarial, antibacterial, and kinase inhibitor drugs.[1][2] The precise substitution of both a chlorine atom at the 2-position and a fluorine atom at the 7-position uniquely modulates the electronic and steric properties of the quinoline scaffold, influencing its reactivity and biological interactions.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality control of 2-Chloro-7-fluoroquinoline. We will delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into experimental design and data interpretation. The protocols and data presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important chemical entity.

Molecular Structure and Spectroscopic Implications

The structural features of 2-chloro-7-fluoroquinoline are pivotal to understanding its spectroscopic signature. The electron-withdrawing nature of the chlorine atom at the C2 position significantly influences the electron density of the pyridine ring, while the highly electronegative fluorine atom at the C7 position primarily affects the carbocyclic (benzene) portion of the quinoline system. These substitutions break the molecule's symmetry, ensuring that each remaining proton and carbon atom in the aromatic system is chemically unique, leading to a complex but interpretable set of spectroscopic data.

Caption: Molecular Structure of 2-Chloro-7-fluoroquinoline

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For 2-chloro-7-fluoroquinoline (C₉H₅ClFN), low-resolution MS would show the molecular ion peak (M⁺), while high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

Expected Data:

-

Molecular Formula: C₉H₅ClFN

-

Molecular Weight: 181.59 g/mol

-

Exact Mass: 180.01015 g/mol

-

Isotopic Pattern: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M⁺), corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) with tandem MS (MS/MS) can reveal structural information.[3] The quinoline ring is relatively stable, but fragmentation is expected to occur via the loss of the chlorine atom or through more complex ring cleavages.[3]

| m/z (Predicted) | Assignment | Notes |

| 181/183 | [M]⁺ | Molecular ion peak showing the ³⁵Cl/³⁷Cl isotopic pattern. |

| 146 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 119 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of 2-chloro-7-fluoroquinoline (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-MS system, which is a soft ionization technique ideal for preventing premature fragmentation.[3]

-

Analysis Parameters:

-

Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

-

Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Source Parameters: Optimize capillary temperature (e.g., 350 °C), sheath gas flow, and ionization voltage (e.g., 3.5 kV) to achieve a stable signal.[4]

-

-

Data Acquisition: Acquire the full scan mass spectrum. For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 181) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Caption: ESI-MS Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of 2-chloro-7-fluoroquinoline is dominated by absorptions from the aromatic quinoline core and the carbon-halogen bonds.[5]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620 - 1580 | Aromatic C=C & C=N Ring Stretch | Strong-Medium |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Strong-Medium |

| 1270 - 1220 | Aryl C-F Stretch | Strong |

| 850 - 750 | C-Cl Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

The specific pattern of the C-H out-of-plane bending bands in the "fingerprint region" can be diagnostic of the substitution pattern on the quinoline rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid 2-chloro-7-fluoroquinoline sample directly onto the ATR crystal (e.g., diamond or germanium). No special preparation like KBr pellets is required, making this a rapid and efficient method.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For 2-chloro-7-fluoroquinoline, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Analysis

The ¹H NMR spectrum will show five distinct signals in the aromatic region, each corresponding to one of the protons on the quinoline ring. The electron-withdrawing substituents and the ring nitrogen will shift these protons downfield.[6] The chemical shifts can be predicted based on data from similar structures like 2-chloroquinoline.[7] Furthermore, the fluorine atom at C7 will introduce additional couplings to the adjacent protons H6 and H8.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | 7.4 - 7.5 | d | ³J(H3-H4) ≈ 8.5 |

| H4 | 8.0 - 8.1 | d | ³J(H4-H3) ≈ 8.5 |

| H5 | 7.8 - 7.9 | d | ³J(H5-H6) ≈ 9.0 |

| H6 | 7.4 - 7.5 | dd | ³J(H6-H5) ≈ 9.0, ³J(H6-F7) ≈ 9.5 |

| H8 | 7.9 - 8.0 | d | ⁴J(H8-F7) ≈ 6.0 |

-

Rationale: H4 is deshielded by the adjacent nitrogen and the C4a-C8a bridge. H8 is deshielded by the ring nitrogen and coupled to the fluorine at C7 through four bonds. H6 experiences ortho-coupling to H5 and a strong three-bond coupling to the fluorine at C7. H3 and H5 are in relatively standard aromatic positions.[6][8]

¹³C NMR Analysis

The ¹³C NMR spectrum will display nine signals for the nine carbon atoms of the quinoline core. The carbon atoms directly bonded to the electronegative Cl, F, and N atoms will be significantly affected.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Carbon | Predicted δ (ppm) | Coupling to ¹⁹F |

| C2 | 151 - 153 | Small ⁴J(C-F) |

| C3 | 123 - 125 | No |

| C4 | 130 - 132 | No |

| C4a | 128 - 130 | Small ⁴J(C-F) |

| C5 | 127 - 129 | Small ³J(C-F) |

| C6 | 115 - 117 | ²J(C-F) ≈ 22 Hz |

| C7 | 162 - 165 | ¹J(C-F) ≈ 250 Hz |

| C8 | 110 - 112 | ²J(C-F) ≈ 25 Hz |

| C8a | 147 - 149 | Small ³J(C-F) |

-

Rationale: C7 will appear as a doublet with a very large one-bond C-F coupling constant.[9] C6 and C8, being ortho to the fluorine, will show significant two-bond C-F couplings. C2 will be shifted downfield due to the attached chlorine and adjacent nitrogen.

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[10][11]

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):

-

Chemical Shift (δ): Expected between -110 and -120 ppm (relative to CFCl₃). The exact shift is sensitive to the solvent and electronic environment.[12][13]

-

Multiplicity: The signal will appear as a complex multiplet, primarily a "doublet of doublets" due to the large three-bond coupling to H6 and the smaller four-bond coupling to H8.

Experimental Protocol: NMR Spectroscopy

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloroquinoline(612-62-4) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. colorado.edu [colorado.edu]

- 13. 19F [nmr.chem.ucsb.edu]

A Technical Guide to the Prospective Crystal Structure of 2-Chloro-7-fluoroquinoline: From Synthesis to Supramolecular Architecture

For researchers, scientists, and professionals in drug development, understanding the solid-state structure of a molecule is a cornerstone of rational drug design. The precise three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical perspective on 2-Chloro-7-fluoroquinoline, a halogenated quinoline of interest in medicinal chemistry.

While a solved experimental crystal structure for 2-Chloro-7-fluoroquinoline is not yet publicly available in crystallographic databases as of early 2026, this document leverages established principles of crystal engineering, synthesis of analogous compounds, and extensive data on related halogenated heterocycles to present a prospective analysis. We will detail a robust methodology for its synthesis and crystallization, predict its likely supramolecular architecture, and outline the state-of-the-art workflow for its structural elucidation. This guide is designed not as a report of existing data, but as a forward-looking manual for the scientist embarking on the characterization of this and similar molecules.

The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, provides a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Fluorine can enhance metabolic stability and binding affinity, while chlorine can introduce specific intermolecular interactions and influence electronic properties.[1]

In 2-Chloro-7-fluoroquinoline, the placement of a chloro group at the 2-position and a fluoro group at the 7-position creates a molecule with distinct electronic and steric properties. Understanding how these substituents guide the assembly of molecules in the solid state is paramount for predicting and controlling the material properties of an active pharmaceutical ingredient (API). The crystal structure provides the definitive map of these interactions.

Proposed Synthesis and Crystallization Protocol

The primary objective is to obtain single crystals of high quality, suitable for single-crystal X-ray diffraction (SCXRD). The following protocol is based on established synthetic routes for related chloroquinolines and general crystallization best practices.[4][5][6]

Synthesis of 2-Chloro-7-fluoroquinoline

A plausible synthetic route starts from a commercially available precursor, such as 7-fluoro-2-quinolone. The conversion to the 2-chloro derivative is a standard transformation.

Experimental Protocol:

-

Chlorination of 7-fluoro-2-quinolone:

-

To a stirred solution of 7-fluoro-2-quinolone (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 5.0 eq) slowly at 0 °C.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: POCl₃ is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides. The excess POCl₃ serves as both reagent and solvent.

-

-

Work-up and Purification:

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloro-7-fluoroquinoline.

-

Single Crystal Growth

The choice of solvent is critical for growing high-quality crystals. A solvent system where the compound has moderate solubility is ideal.

Experimental Protocol:

-

Solvent Screening: Screen for suitable crystallization solvents, including methanol, ethanol, acetonitrile, ethyl acetate, and binary mixtures like DCM/hexane.

-

Slow Evaporation Method:

-

Dissolve the purified 2-Chloro-7-fluoroquinoline in a minimal amount of a suitable solvent (e.g., methanol) at room temperature in a clean vial.

-

Cover the vial with a cap or paraffin film pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment.

-

Causality: This method gradually increases the concentration of the solute past its saturation point, promoting slow, ordered crystal growth rather than rapid precipitation or amorphous solid formation. High-quality, single crystals are expected to form over several days.

-

Prospective Crystal Structure Analysis

Lacking experimental data, we can predict the key structural features based on the known behavior of halogenated aromatic systems.[7][8] These interactions are the primary drivers of the crystal packing.

Molecular Geometry

The 2-Chloro-7-fluoroquinoline molecule is expected to be largely planar due to the aromatic nature of the quinoline ring system.

| Predicted Molecular Parameter | Expected Value/Characteristic | Rationale |

| Overall Geometry | Planar | The fused aromatic ring system enforces planarity. |

| C–Cl Bond Length | ~1.74 Å | Typical for a chlorine atom attached to an sp² carbon. |

| C–F Bond Length | ~1.35 Å | Typical for a fluorine atom attached to an sp² carbon. |

| Intramolecular Interactions | None significant | The substituents are too far apart for steric clash. |

Predicted Supramolecular Synthons and Crystal Packing

The crystal packing will be a delicate balance of several weak noncovalent interactions. Halogenated quinolines are known to form specific, directional interactions that guide their assembly.[3][7][8]

Key Predicted Interactions:

-

π-π Stacking: The planar quinoline rings are expected to form offset face-to-face or edge-to-face π-π stacking interactions. This is a dominant packing motif in aromatic systems, driven by the desire to minimize electrostatic repulsion and maximize van der Waals contacts.

-

Halogen Bonding: The chlorine atom at the 2-position possesses an electropositive region on its outer surface (a σ-hole), making it a potential halogen bond donor.[8][9] The most likely halogen bond acceptor is the nitrogen atom of a neighboring quinoline ring, leading to a C–Cl···N interaction. This is a highly directional and stabilizing interaction.

-

Weak Hydrogen Bonding: The aromatic C–H groups can act as weak hydrogen bond donors. The nitrogen atom and the fluorine atom are potential acceptors, leading to C–H···N and C–H···F interactions. These, while weaker, contribute collectively to the overall lattice energy and help fine-tune the crystal packing.[7][10]

The interplay of these interactions would likely result in a densely packed structure, possibly forming layered or herringbone motifs, which are common in halogenated aromatic compounds.[7]

Caption: Predicted intermolecular interactions governing the crystal packing.

Workflow for Crystal Structure Determination

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure. This represents a self-validating system where the quality of each step determines the accuracy of the final model.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Trustworthiness through Self-Validation:

-

Data Quality Indicators: During data collection, metrics like R(int) assess the consistency of symmetry-related reflections.

-

Refinement Metrics: The refinement process minimizes the crystallographic R-factor (R1), a measure of the agreement between the experimental diffraction data and the calculated data from the structural model. A low R1 (typically <5%) indicates a good fit.

-

Final Validation: The completed structure is validated using software like checkCIF, which flags potential issues with bond lengths, angles, or overall geometry, ensuring the final model is chemically sensible and robust.

Conclusion and Future Directions

This guide outlines a comprehensive, field-proven approach to determining and analyzing the crystal structure of 2-Chloro-7-fluoroquinoline. While an experimental structure is not yet known, the principles of halogen bonding, π-π stacking, and weak hydrogen bonding provide a strong predictive framework for its supramolecular architecture.

The elucidation of this crystal structure will be a valuable contribution to the field. It will provide a precise map of the intermolecular interactions, offering critical insights for polymorphism screening, formulation development, and computational modeling. For drug development professionals, this structural information is the bedrock upon which a deeper understanding of the compound's solid-state behavior and ultimate therapeutic potential is built.

References

-

Exploring weak noncovalent interactions in a few halo-substituted quinolones. (2025). National Institutes of Health (NIH). Available at: [Link]

-

Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022). PubMed Central. Available at: [Link]

- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul

-

Quinolines as optimal Halogen-Bonding acceptors. (2024). IUCr Journals. Available at: [Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022). National Institutes of Health (NIH). Available at: [Link]

- 2-chloro-7-fluoroquinoline (C9H5ClFN). (n.d.). PubChem.

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). MDPI. Available at: [Link]

- Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.

- 2-chloro-7-fluoroquinoline-3-carbaldehyde (C10H5ClFNO). (n.d.). PubChem.

-

Crystal Structure of (–)-7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6- fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihy. (n.d.). J-Stage. Available at: [Link]

- The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. (2025).

-

2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6. (n.d.). ChemWhat. Available at: [Link]

-

Access Structures. (n.d.). CCDC. Available at: [Link]

-

About the Cambridge Structural Database (CSD). (n.d.). CCDC. Available at: [Link]

-

Molecular Modeling Studies of Novel Fluoroquinolone Molecules. (n.d.). PubMed. Available at: [Link]

-

2-Chloro-7-fluoroquinoline. (n.d.). LookChem. Available at: [Link]

- Vibrational spectroscopic characterization of fluoroquinolones. (n.d.). Semantic Scholar.

- Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2022).

- Spectrofluorimetric Determination of Certain Fluoroquinolones Through Charge Transfer Complex Formation. (2025).

-

Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation. (n.d.). Scirp.org. Available at: [Link]

-

Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). National Institutes of Health (NIH). Available at: [Link]

- Joined X-ray, spectroscopic and theoretical study of potential antibacterial cyano group containing fluoroquinolone drugs precursors with the focus on the conformational behavior. (2025).

- Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. (n.d.). Semantic Scholar.

-

Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. (2019). PubMed. Available at: [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PubMed Central. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Available at: [Link]

- Process for producing 7-chloro-quinaldine. (n.d.). Google Patents.

-

Cas 391-82-2,4-CHLORO-7-FLUOROQUINOLINE. (n.d.). LookChem. Available at: [Link]

-

2-Chloro-7-fluoroquinoline, 98% Purity, C9H5ClFN, 1 gram. (n.d.). CP Lab Safety. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 6. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 7. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-fluoroquinoline: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Chloro-7-fluoroquinoline, a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into two robust synthetic strategies, elucidating the core starting materials, reaction mechanisms, and detailed experimental protocols. The comparative analysis of these routes, supported by quantitative data, aims to equip the reader with the necessary insights for informed experimental design and process optimization.

Introduction: The Significance of 2-Chloro-7-fluoroquinoline

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic incorporation of fluorine atoms and a reactive chloro-substituent, as seen in 2-Chloro-7-fluoroquinoline, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. Consequently, 2-Chloro-7-fluoroquinoline serves as a critical building block for the synthesis of novel drug candidates. This guide will explore the two most prevalent and practical synthetic pathways commencing from readily available starting materials.

Synthetic Strategies: A Comparative Overview

The synthesis of 2-Chloro-7-fluoroquinoline is predominantly approached via two distinct and reliable routes:

-

Route 1: The Quinolinone Pathway: This classic approach involves the initial construction of a 7-fluoroquinolin-2-one intermediate, followed by a chlorination step. This method is known for its reliability and stepwise control.

-

Route 2: The Vilsmeier-Haack Cyclization: This elegant one-pot cyclization strategy utilizes an N-arylacetamide and the Vilsmeier-Haack reagent to directly form the 2-chloroquinoline ring system.

The choice between these routes often depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

Route 1: The Quinolinone Pathway

This synthetic route is a robust, multi-step process that offers excellent control over the formation of the quinoline core. The key starting material for this pathway is 3-fluoroaniline .

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

The initial step involves the construction of the quinoline ring system through a condensation and cyclization reaction, often a variation of the Conrad-Limpach or Gould-Jacobs reaction. Here, 3-fluoroaniline is reacted with a C3 synthon, such as diethyl malonate, to form an intermediate that undergoes thermal cyclization.

Reaction Mechanism: The reaction begins with the nucleophilic attack of the amino group of 3-fluoroaniline on one of the carbonyl groups of diethyl malonate, followed by the elimination of ethanol to form an enamine intermediate. Subsequent intramolecular cyclization via electrophilic attack of the ester carbonyl on the aromatic ring, followed by tautomerization, yields the thermodynamically stable 4-hydroxyquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 3-fluoroaniline and diethyl malonate is prepared.

-

The mixture is heated to a high temperature (typically 140-160 °C) for a specified duration to facilitate the initial condensation.

-

The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a higher temperature (around 250 °C) to induce thermal cyclization.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol or acetone) to remove residual diphenyl ether and purified by recrystallization.

Step 2: Chlorination of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

The final step in this pathway is the conversion of the hydroxyl group at the 2-position to a chloro group. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[1][2]

Reaction Mechanism: The mechanism involves the initial phosphorylation of the hydroxyl group of the quinolinone by POCl₃ to form a phosphate ester intermediate. This intermediate is a good leaving group, which is then displaced by a chloride ion (from POCl₃ or an added chloride source) in a nucleophilic substitution reaction to yield the desired 2-chloroquinoline.

Experimental Protocol: Synthesis of 2-Chloro-7-fluoroquinoline

-

To a flask containing 7-Fluoro-4-hydroxyquinolin-2(1H)-one, phosphorus oxychloride (POCl₃) is added in excess, often serving as both the reagent and the solvent.

-

The mixture is heated to reflux (around 110 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Route 2: The Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction offers a more convergent approach to 2-chloroquinolines.[3][4] This method typically starts with an appropriately substituted acetanilide, in this case, N-(3-fluorophenyl)acetamide .

Step 1: Synthesis of N-(3-fluorophenyl)acetamide

This starting material is readily prepared by the acylation of 3-fluoroaniline with acetic anhydride or acetyl chloride.[5]

Experimental Protocol: Synthesis of N-(3-fluorophenyl)acetamide [5]

-

To a solution of 3-fluoroaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), acetic anhydride is added.[5]

-

The reaction mixture is stirred, often with gentle heating, for a short period.

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

The solid N-(3-fluorophenyl)acetamide is collected by filtration, washed with water, and dried. The product is often of sufficient purity for the next step.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-7-fluoroquinoline

The core of this route is the reaction of N-(3-fluorophenyl)acetamide with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This reaction leads to the simultaneous formation of the quinoline ring and the introduction of the chloro group at the 2-position. A formyl group is often introduced at the 3-position as a byproduct of the standard Vilsmeier-Haack cyclization of acetanilides.

Reaction Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. The reaction proceeds through a complex cascade involving electrophilic attack on the aromatic ring of the acetanilide, followed by intramolecular cyclization and subsequent elimination and chlorination steps to yield the 2-chloro-3-formylquinoline.

Experimental Protocol: Vilsmeier-Haack Cyclization [3]

-

In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

N-(3-fluorophenyl)acetamide is then added to the freshly prepared reagent.

-

The reaction mixture is heated (typically to around 80-90 °C) for several hours until the reaction is complete as monitored by TLC.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The mixture is neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried. The product, likely 2-chloro-7-fluoro-3-formylquinoline, may require purification by column chromatography.

-

If the 3-formyl derivative is obtained, a subsequent deformylation step would be necessary.

Data Presentation and Workflow Visualization

Comparative Data of Synthetic Routes

| Parameter | Route 1: Quinolinone Pathway | Route 2: Vilsmeier-Haack Cyclization |

| Primary Starting Material | 3-Fluoroaniline | 3-Fluoroaniline |

| Key Intermediates | 7-Fluoro-4-hydroxyquinolin-2(1H)-one | N-(3-fluorophenyl)acetamide |

| Number of Steps | 2-3 | 2 (plus potential deformylation) |

| Typical Overall Yield | Moderate to Good | Moderate |